molecular formula C25H17ClN2O3S B11122241 (2Z)-6-benzyl-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione

(2Z)-6-benzyl-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione

Cat. No.: B11122241
M. Wt: 460.9 g/mol
InChI Key: QTXZJSYWDJBACB-HMAPJEAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-6-benzyl-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione is a complex organic compound with a unique structure that combines benzyl, chlorophenyl, furan, and thiazolopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-benzyl-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the benzyl and furan groups. The final step involves the formation of the (2Z)-methylidene linkage under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-benzyl-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-6-benzyl-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2Z)-6-benzyl-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific properties, such as enhanced biological activity or distinct chemical reactivity, making it a valuable compound for further study.

Properties

Molecular Formula

C25H17ClN2O3S

Molecular Weight

460.9 g/mol

IUPAC Name

(2Z)-6-benzyl-2-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-5-methyl-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione

InChI

InChI=1S/C25H17ClN2O3S/c1-15-20(13-16-5-3-2-4-6-16)23(29)27-25-28(15)24(30)22(32-25)14-19-11-12-21(31-19)17-7-9-18(26)10-8-17/h2-12,14H,13H2,1H3/b22-14-

InChI Key

QTXZJSYWDJBACB-HMAPJEAMSA-N

Isomeric SMILES

CC1=C(C(=O)N=C2N1C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl)/S2)CC5=CC=CC=C5

Canonical SMILES

CC1=C(C(=O)N=C2N1C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)S2)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.